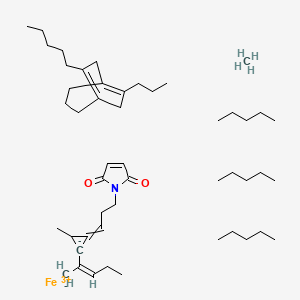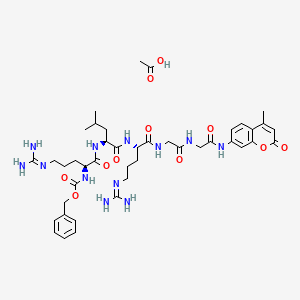![molecular formula C136H136Cl8O16 B6288753 3-Chloropropyloxybenzyloxycalix[8]arene CAS No. 1005158-96-2](/img/structure/B6288753.png)
3-Chloropropyloxybenzyloxycalix[8]arene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropropyloxybenzyloxycalix[8]arene (3-CPBCA) is an organic compound belonging to the family of calixarenes. Calixarenes are macrocyclic compounds with a cage-like structure that can be used for a variety of applications, such as drug delivery, catalysis, and sensing. 3-CPBCA is a promising compound due to its unique molecular structure that allows for the binding of other molecules, making it suitable for a variety of applications. It has been studied extensively in recent years, and its potential applications are still being explored.
Scientific Research Applications
3-Chloropropyloxybenzyloxycalix[8]arene has been studied extensively in recent years due to its potential applications in a variety of scientific fields. It has been used as a drug delivery system, as a catalyst for organic synthesis, and as a sensing material. It has also been studied as a potential drug target, as it has been shown to bind to certain proteins and enzymes, which could be used to modulate their activity. Additionally, 3-Chloropropyloxybenzyloxycalix[8]arene has been studied for its potential applications in the field of nanotechnology, as its cage-like structure can be used to encapsulate other molecules.
Mechanism of Action
The mechanism of action of 3-Chloropropyloxybenzyloxycalix[8]arene is not fully understood, but it is believed to involve the binding of the compound to certain proteins and enzymes in the body. This binding can modulate the activity of these proteins and enzymes, which can then lead to a variety of effects. For example, 3-Chloropropyloxybenzyloxycalix[8]arene has been shown to bind to certain receptors in the brain, which can lead to an antidepressant effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloropropyloxybenzyloxycalix[8]arene have not been extensively studied, but it has been shown to have a variety of effects. For example, it has been shown to have an antidepressant effect, as well as a neuroprotective effect. Additionally, it has been shown to have an anti-inflammatory effect, and it has also been shown to have a protective effect against oxidative stress.
Advantages and Limitations for Lab Experiments
3-Chloropropyloxybenzyloxycalix[8]arene has a number of advantages and limitations for lab experiments. One of the main advantages is its relatively low cost, making it an attractive option for research. Additionally, its relatively simple synthesis method makes it easy to obtain in large quantities. However, one of the main limitations is its solubility, as it is not very soluble in water and other solvents, which can make it difficult to work with in the lab.
Future Directions
The potential applications of 3-Chloropropyloxybenzyloxycalix[8]arene are still being explored, and there are a number of possible future directions. One potential application is in the field of drug delivery, as its cage-like structure can be used to encapsulate drugs, which could lead to more targeted delivery and improved efficacy. Additionally, 3-Chloropropyloxybenzyloxycalix[8]arene could also be used as a sensing material, as its binding to certain proteins and enzymes could be used to detect the presence of certain molecules. Finally, it could also be used as a catalyst for organic synthesis, as its unique structure could be used to facilitate certain reactions.
Synthesis Methods
3-Chloropropyloxybenzyloxycalix[8]arene can be synthesized using a variety of methods, such as condensation, hydrolysis, and substitution. The most common method is the condensation reaction, which involves the reaction of two molecules of 3-chloropropyloxybenzyloxycalix[8]arene with a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solution of an organic solvent, such as ethanol or acetonitrile, and the reaction is usually complete within a few hours.
properties
IUPAC Name |
49,50,51,52,53,54,55,56-octakis(3-chloropropoxy)-5,11,17,23,29,35,41,47-octakis(phenylmethoxy)nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H136Cl8O16/c137-49-25-57-145-129-105-65-107-75-122(154-90-98-35-11-2-12-36-98)77-109(130(107)146-58-26-50-138)67-111-79-124(156-92-100-39-15-4-16-40-100)81-113(132(111)148-60-28-52-140)69-115-83-126(158-94-102-43-19-6-20-44-102)85-117(134(115)150-62-30-54-142)71-119-87-128(160-96-104-47-23-8-24-48-104)88-120(136(119)152-64-32-56-144)72-118-86-127(159-95-103-45-21-7-22-46-103)84-116(135(118)151-63-31-55-143)70-114-82-125(157-93-101-41-17-5-18-42-101)80-112(133(114)149-61-29-53-141)68-110-78-123(155-91-99-37-13-3-14-38-99)76-108(131(110)147-59-27-51-139)66-106(129)74-121(73-105)153-89-97-33-9-1-10-34-97/h1-24,33-48,73-88H,25-32,49-72,89-96H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUHYTHQMXDXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2OCCCCl)CC3=CC(=CC(=C3OCCCCl)CC4=CC(=CC(=C4OCCCCl)CC5=CC(=CC(=C5OCCCCl)CC6=C(C(=CC(=C6)OCC7=CC=CC=C7)CC8=C(C(=CC(=C8)OCC9=CC=CC=C9)CC2=C(C(=CC(=C2)OCC2=CC=CC=C2)CC2=C(C1=CC(=C2)OCC1=CC=CC=C1)OCCCCl)OCCCCl)OCCCCl)OCCCCl)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H136Cl8O16 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropropyloxybenzyloxycalix[8]arene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288673.png)
![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98%](/img/structure/B6288683.png)
![[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6288690.png)
![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)
![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)
![4-Chlorobutyloxybenzyloxycalix[8]arene](/img/structure/B6288724.png)
![1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene](/img/structure/B6288731.png)
![Tetrapentyloxy-bromocalix[4]arene](/img/structure/B6288738.png)
![NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br)](/img/structure/B6288750.png)

![NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)](/img/structure/B6288758.png)


